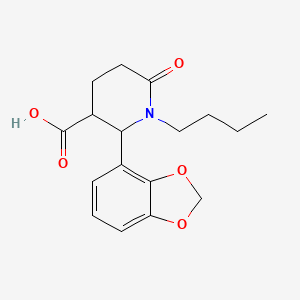

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid

Description

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (CAS: 478041-17-7) is a piperidinecarboxylic acid derivative featuring a 1,3-benzodioxolyl substituent at position 2, a butyl chain at position 1, and a ketone group at position 6 of the piperidine ring. Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.4 g/mol and a purity of ≥95% .

The 1,3-benzodioxolyl group confers electron-rich aromatic properties, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

2-(1,3-benzodioxol-4-yl)-1-butyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-3-9-18-14(19)8-7-12(17(20)21)15(18)11-5-4-6-13-16(11)23-10-22-13/h4-6,12,15H,2-3,7-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNIOCOSNYMFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(CCC1=O)C(=O)O)C2=C3C(=CC=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the piperidine carboxylic acid moiety. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Antipsychotic Potential : Research indicates that compounds similar to 2-(1,3-benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid may be effective in treating psychotic disorders, including schizophrenia. These compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds incorporating similar structures have demonstrated inhibition rates of up to 84% against leukemia cell lines . This suggests that this compound could be explored further for its anticancer potential.

- Neuroprotective Effects : The benzodioxole structure has been associated with neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases .

Biological Research

- Bioactive Compound Development : The compound serves as a valuable building block in the synthesis of bioactive molecules, aiding researchers in exploring biological pathways and mechanisms.

- Pharmacological Studies : Its unique structure allows for the study of drug interactions at a molecular level, which is crucial for developing new therapeutic agents targeting specific diseases .

Materials Science

- Polymer Synthesis : The compound can be utilized in the development of specialized polymers with tailored properties for industrial applications. Its chemical reactivity allows it to serve as a precursor for creating materials with enhanced durability or specific functional characteristics.

- Catalyst Development : Due to its structural features, this compound can also be investigated for use as a catalyst in various organic reactions, potentially increasing efficiency and selectivity in synthetic processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound’s structure allows it to interact with tubulin, a key protein in microtubule formation, thereby disrupting cell division.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following piperidinecarboxylic acid derivatives share core structural motifs but differ in substituents and functional groups (Table 1):

Table 1. Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Target Compound (478041-17-7): The 1,3-benzodioxolyl group may enhance π-π stacking interactions in receptor binding compared to simpler aryl groups. Discontinuation hints at possible instability or poor pharmacokinetics, though specific data are unavailable.

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid (361372-43-2) :

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid :

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) :

- The Boc group is a common protective moiety in peptide synthesis, suggesting this compound is an intermediate rather than a bioactive molecule. Its stereochemistry (3S,4R) could be critical for chiral recognition in drug development .

Biological Activity

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (commonly referred to as compound 478041-17-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a piperidine ring substituted with a benzodioxole moiety, which is significant for its biological activity. The presence of these functional groups may influence the compound's interaction with various biological targets.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies on related benzodioxole compounds have demonstrated their ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and cognitive functions .

2. Antioxidant Activity

Benzodioxole derivatives are often evaluated for their antioxidant properties. The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds that modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related benzodioxole compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of benzodioxole derivatives. In animal models, these compounds demonstrated significant pain relief effects comparable to conventional analgesics. The proposed mechanism involved modulation of pain pathways through interaction with cannabinoid receptors .

Data Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibition of MAO | Mood enhancement |

| Antioxidant Activity | Free radical scavenging | Cancer prevention |

| Anti-inflammatory | Cytokine modulation | Treatment of inflammatory diseases |

| Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease therapy |

| Analgesic Effects | Cannabinoid receptor modulation | Pain management |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzodioxol moiety followed by piperidine ring formation. For example, benzyl-protected intermediates (e.g., benzyl carboxylates) are common precursors, as seen in analogous piperidinecarboxylic acid syntheses . Key steps include:

- Alkylation : Introduction of the butyl group via nucleophilic substitution.

- Cyclization : Formation of the piperidine ring using reductive amination or acid-catalyzed cyclization.

- Characterization : Intermediates should be verified via -/-NMR for structural confirmation and HPLC for purity (>95%). Mass spectrometry (HRMS) is critical for confirming molecular weights .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key steps:

- Data Collection : Use a diffractometer with Mo/Kα radiation.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. Validate using R-factor convergence (<5%) .

Q. What safety precautions are necessary when handling this compound, given its structural analogs?

- Methodological Answer : Based on safety data for benzodioxol- and piperidine-containing compounds:

- Personal Protection : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps.

- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate with - COSY, HSQC, and HMBC to confirm coupling patterns and long-range correlations.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.

- Example : A mismatch in carbonyl chemical shifts may indicate tautomerism or solvent effects, requiring variable-temperature NMR studies .

Q. What experimental design is optimal for assessing the compound’s stability under physiological pH conditions?

- Methodological Answer :

- pH Stability Study : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Use HPLC with a C18 column (UV detection at λ = 254 nm) to quantify degradation products.

- Key Metrics : Calculate half-life (t) and identify degradation pathways (e.g., hydrolysis of the benzodioxol ring) .

Q. How can crystallographic data be leveraged to predict intermolecular interactions affecting solubility?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., H-bonding, π-π stacking).

- Solubility Prediction : Correlate interaction motifs (e.g., carboxylic acid dimerization) with experimental solubility in polar solvents.

- Example : Strong H-bonding networks may reduce solubility, necessitating co-crystallization with solubilizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.